4-Pyrazolo[1,5-a]pyrimidin-3-ylphenol
Description
Significance of Pyrazolo[1,5-a]pyrimidine (B1248293) Scaffolds in Medicinal Chemistry and Drug Discovery
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that has garnered significant attention in medicinal chemistry. omicsonline.orgnih.govnih.gov Its great synthetic versatility allows for structural modifications at various positions, making it an ideal framework for combinatorial library design and drug discovery. omicsonline.orgnih.gov This scaffold is a key component in numerous bioactive compounds with a wide array of pharmacological properties. nih.gov
One of the most prominent roles of pyrazolo[1,5-a]pyrimidine derivatives is as potent protein kinase inhibitors (PKIs), which are crucial in targeted cancer therapy. nih.govrsc.org Protein kinases are key regulators in cellular signaling, and their disruption is a common factor in cancers, making them important targets for small-molecule inhibitors. nih.govrsc.org Derivatives of this scaffold have been developed to inhibit a range of kinases, including:
CK2
EGFR
B-Raf
MEK
CDK1 and CDK2
Tropomyosin receptor kinases (Trks) mdpi.com
The significance of this scaffold is underscored by its presence in several marketed drugs. For instance, Larotrectinib and Entrectinib, both approved for treating NTRK fusion cancers, feature a pyrazolo[1,5-a]pyrimidine nucleus. mdpi.com Beyond cancer, these compounds have been investigated for a multitude of other therapeutic applications. nih.gov
| Reported Biological Activities of Pyrazolo[1,5-a]pyrimidine Derivatives |
|---|
| Anticancer / Anti-proliferative |
| Anti-inflammatory |
| Antiviral |
| Antimicrobial |
| CNS agents (e.g., anxiolytic) |
| Cardioprotective |
| Antioxidant |
Rationale for Researching Phenol-Substituted Pyrazolo[1,5-a]pyrimidine Derivatives
The rationale for investigating phenol-substituted derivatives like 4-Pyrazolo[1,5-a]pyrimidin-3-ylphenol is rooted in the significant role of the phenol (B47542) moiety in pharmaceuticals. acs.org Phenols and their ethers are recurring motifs found in a large number of FDA-approved small-molecule drugs and are present in many essential medicines. acs.org The hydroxyl group (-OH) attached to an aromatic ring is a key functional group that can participate in various biological interactions. researchgate.net
Phenolic compounds are well-known for a variety of biological activities that could complement or enhance the therapeutic potential of the pyrazolo[1,5-a]pyrimidine core. numberanalytics.comgsconlinepress.com These activities include:
Antioxidant properties: Phenols can scavenge free radicals, which helps protect cells from oxidative stress—a factor implicated in chronic diseases like cancer and cardiovascular disorders. nih.govgsconlinepress.comhealthline.com
Anti-inflammatory effects: Many phenolic compounds can modulate the body's immune response and inhibit pro-inflammatory enzymes. nih.govgsconlinepress.com
Anticancer activity: Certain phenols have been shown to induce programmed cell death (apoptosis), inhibit cancer cell proliferation, and suppress metastasis in preclinical studies. gsconlinepress.com
Antimicrobial properties: The phenol group is a classic antiseptic, and its derivatives are used to prevent bacterial growth. healthline.comijcrt.org
By incorporating a phenol group onto the pyrazolo[1,5-a]pyrimidine scaffold, researchers may aim to create hybrid molecules with synergistic or novel pharmacological profiles. The phenol's hydroxyl group can act as a hydrogen bond donor and acceptor, potentially improving binding affinity to biological targets. The specific placement at the 3-position of the pyrazolo ring in this compound could influence its interaction with target proteins, such as the hinge region of kinases.
Overview of Current Research Trajectories for Pyrazolo[1,5-a]pyrimidine Analogues
Current research on pyrazolo[1,5-a]pyrimidine analogues is dynamic and multifaceted, primarily driven by the need for more effective and selective therapeutic agents. A major focus remains on the development of novel kinase inhibitors for cancer treatment. nih.govrsc.org Key research trajectories include:
Overcoming Drug Resistance: A significant challenge with targeted therapies is the development of resistance mutations. Researchers are designing second-generation inhibitors and new derivatives of the pyrazolo[1,5-a]pyrimidine scaffold to be effective against these mutations. mdpi.com
Improving Selectivity: To minimize off-target effects, current efforts are aimed at designing analogues that are highly selective for a specific kinase. nih.govrsc.org This involves detailed structure-activity relationship (SAR) studies to understand how different substituents on the scaffold influence binding and selectivity. rsc.orgmdpi.com
Enhancing Bioavailability and Pharmacokinetic Properties: Future research is focused on optimizing the drug-like properties of these compounds, including their solubility, metabolic stability, and bioavailability, to improve their clinical efficacy. nih.govrsc.org
Diversification of Synthetic Strategies: Chemists are continuously developing more efficient and versatile synthetic methods to produce a wider range of pyrazolo[1,5-a]pyrimidine derivatives. nih.govnih.gov This includes the use of multicomponent reactions, palladium-catalyzed cross-coupling, and green chemistry approaches to introduce diverse functional groups onto the core structure. nih.govrsc.org
Exploring New Therapeutic Areas: While oncology is a major focus, the broad biological activity of the scaffold continues to prompt investigation into other areas, such as neurodegenerative disorders, infectious diseases, and inflammatory conditions.
Structure
3D Structure
Properties
IUPAC Name |
4-pyrazolo[1,5-a]pyrimidin-3-ylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-10-4-2-9(3-5-10)11-8-14-15-7-1-6-13-12(11)15/h1-8,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILMOLPAVZATAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C3=CC=C(C=C3)O)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Pyrazolo 1,5 a Pyrimidin 3 Ylphenol and Its Analogues
Established Synthetic Pathways for the Pyrazolo[1,5-a]pyrimidine (B1248293) Core
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. nih.govrsc.org Its synthesis has been a subject of extensive research, leading to the development of several efficient and versatile methodologies. These strategies primarily focus on the construction of the fused bicyclic ring system from readily available precursors.
Cyclocondensation Reactions of 3-Aminopyrazoles with 1,3-Biselectrophilic Compounds
A cornerstone in the synthesis of pyrazolo[1,5-a]pyrimidines is the cyclocondensation reaction between 5-aminopyrazoles (which are tautomers of 3-aminopyrazoles) and various 1,3-biselectrophilic reagents. nih.gov This approach is widely adopted due to its efficiency in constructing the fused pyrimidine (B1678525) ring. nih.gov The reaction involves the nucleophilic attack of the amino group of the pyrazole (B372694) and the endocyclic nitrogen atom onto the two electrophilic centers of the 1,3-bielectrophile, followed by dehydration.
Common 1,3-biselectrophilic partners include β-dicarbonyl compounds, enaminones, chalcones, and acetylenic esters. nih.govresearchgate.netbme.hu For instance, the reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds like 2-acetylcyclopentanone (B155173) has been shown to regioselectively yield cyclopentapyrazolo[1,5-a]pyrimidines in good yields. nih.gov Similarly, a one-pot cyclocondensation between aminopyrazoles and enaminones or chalcones can be employed to form the pyrazolo[1,5-a]pyrimidine core. nih.gov Three-component reactions involving 3-aminopyrazoles, aldehydes, and β-dicarbonyl compounds also represent a successful and widely used strategy. nih.gov
The regioselectivity of the cyclocondensation is a critical aspect, often controlled by the nature of the substituents on both the aminopyrazole and the biselectrophilic reagent. The reaction typically proceeds via an initial aza-Michael type addition-elimination, followed by an intramolecular cyclization and subsequent dehydration to afford the final aromatic system. researchgate.net
Table 1: Examples of Cyclocondensation Reactions for Pyrazolo[1,5-a]pyrimidine Synthesis
| 3-Aminopyrazole Derivative | 1,3-Biselectrophilic Compound | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| 5-Amino-1H-pyrazoles | β-Ketonitriles | Microwave, Solvent-free | 6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines | Not specified | nih.gov |
| 3-Substituted-5-amino-1H-pyrazoles | 2-Acetylcyclopentanone | Not specified | Cyclopentapyrazolo[1,5-a]pyrimidines | Good | nih.gov |
| Amino pyrazoles | Enaminones or Chalcone | K₂S₂O₈ | 3-Halo-pyrazolo[1,5-a]pyrimidines | High | nih.gov |
| 3(5)-Aminopyrazoles | Arylglyoxal hydrates and Dimedone | Alcohol medium | 5-Aroyl-substituted pyrazolo[1,5-a]quinazolin-6-ones | Not specified | osi.lv |
Cascade Cyclization Approaches for Pyrazolo[1,5-a]pyrimidine Formation
Cascade reactions, also known as tandem or domino reactions, offer an elegant and efficient pathway to complex molecules like pyrazolo[1,5-a]pyrimidines from simple starting materials in a single operation. This approach minimizes waste and purification steps, aligning with the principles of green chemistry.
A synthetic route to construct pyrazolo[1,5-a]pyrimidines featuring an aryl substituent at the 3-position utilizes a cascade cyclization process. nih.gov This specific strategy begins with an aryl-substituted acetonitrile, which is treated with N,N-dimethylformamide dimethyl acetal (B89532) to form a 3-(dimethylamino)-2-(phenyl)acrylonitrile intermediate. This intermediate then reacts with hydrazine (B178648) in acetic acid and ethanol (B145695) to form a 4-phenyl-1H-pyrazol-5-amine. The subsequent cyclization of this aminopyrazole with a masked Michael acceptor like N-methyl uracil, in the presence of sodium ethoxide, yields the key 3-phenylpyrazolo[1,5-a]pyrimidinone building block. nih.gov This multi-step, one-pot sequence highlights the power of cascade reactions to rapidly build molecular complexity. nih.gov
Microwave-Assisted Synthesis in Pyrazolo[1,5-a]pyrimidine Chemistry
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in heterocyclic chemistry, significantly accelerating reaction rates and often improving yields. nih.govresearchgate.net The synthesis of pyrazolo[1,5-a]pyrimidines has greatly benefited from this technology. Compared to conventional heating methods that may require hours of reflux, microwave irradiation can often reduce reaction times to mere minutes. nih.govresearchgate.net
High-yielding MAOS protocols have been developed for the synthesis of functionalized pyrazolo[1,5-a]pyrimidines. capes.gov.br For example, the three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds proceeds rapidly under microwave conditions to yield products in high purity. nih.gov Another efficient method involves the in situ cyclocondensation of 5-aminopyrazoles with 2-arylmalondialdehydes, which under microwave heating at 170°C for 10 minutes, produces the desired pyrazolo[1,5-a]pyrimidines in over 80% yield. researchgate.net Solvent-free microwave-assisted cyclization of 3-oxo-2-(2-arylhydrazinylidene) butanenitriles with 5-amino-1H-pyrazoles has also been reported for the regioselective synthesis of functionalized derivatives. nih.gov The Rh(III)-catalyzed three-component annulation of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides is another example where microwave heating provides diverse products with short reaction times. nih.govnih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Key Advantages of MAOS | Reference |
|---|---|---|---|---|
| Three-component reaction (3-aminopyrazole, aldehyde, β-dicarbonyl) | Several hours (reflux) | Minutes | Reduced reaction time, enhanced efficiency, cleaner reactions | nih.gov |
| Cyclocondensation (5-aminopyrazole, 2-arylmalondialdehyde) | Not specified | 10 minutes | High yield (>80%) | researchgate.net |
| Cyclization (3-oxo-2-(2-arylhydrazinylidene) butanenitriles, 5-amino-1H-pyrazole) | Not specified | 20 minutes | Solvent-free, regioselective | nih.gov |
| Rh(III)-catalyzed annulation (3-aminopyrazole, aldehyde, sulfoxonium ylide) | Not specified | Short reaction times | High efficiency, diverse products | nih.gov |
Green Chemistry Protocols for Pyrazolo[1,5-a]pyrimidine Synthesis, Including Ultrasound Irradiation and Deep Eutectic Solvents
In line with the growing demand for environmentally benign synthetic methods, green chemistry principles have been applied to the synthesis of pyrazolo[1,5-a]pyrimidines. bme.hu These protocols aim to reduce or eliminate the use of hazardous solvents and reagents, shorten reaction times, and improve energy efficiency.
Ultrasound irradiation has proven to be a valuable green technique. researchgate.netnih.gov The phenomenon of acoustic cavitation promotes organic reactions by creating localized high-pressure and high-temperature zones, leading to significantly shorter reaction times and higher yields compared to conventional methods. researchgate.net A notable example is the cyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole, which, under ultrasonic irradiation in ethanol for just 5 minutes, produces pyrazolo[1,5-a]pyrimidines in satisfactory yields (61-98%). researchgate.netnih.gov This method offers advantages such as a simple procedure, easy work-up, and mild conditions. researchgate.netnih.gov Another green approach involves the reaction of aminopyrazoles with acetylenic esters under ultrasound irradiation in aqueous ethanol, using KHSO₄ as a catalyst, to afford pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives in good yields. bme.hu
The use of aqueous media further enhances the green credentials of these syntheses. eurjchem.com A green synthetic route for diversely substituted pyrazolo[1,5-a]pyrimidines has been developed using ultrasonic irradiation in an aqueous ethanol medium with a mild acid catalyst. eurjchem.com While the application of deep eutectic solvents (DES) is a growing area in green chemistry, their specific use in the synthesis of 4-Pyrazolo[1,5-a]pyrimidin-3-ylphenol was not prominently detailed in the surveyed literature, which focused more on ultrasound and aqueous systems.
Strategies for Regioselective Introduction of the Phenolic Moiety at Position 3
To synthesize the target compound, this compound, or its analogues, a key step is the regioselective installation of an aryl (specifically, a hydroxyphenyl) group at the C3 position of the heterocyclic core. While some methods, like the cascade cyclization mentioned earlier, can build the core with a pre-installed C3-aryl group nih.gov, a more versatile and common strategy involves the post-functionalization of a pre-formed pyrazolo[1,5-a]pyrimidine ring. This is typically achieved through modern cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling) for Aryl-Pyrazolopyrimidine Linkages
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the Suzuki-Miyaura coupling is one of the most widely used methods for this purpose. rsc.orgrsc.org This reaction is particularly suitable for creating C(sp²)-C(sp²) bonds, enabling the introduction of various aryl and heteroaryl moieties onto heterocyclic scaffolds. rsc.org
In the context of pyrazolo[1,5-a]pyrimidine synthesis, the Suzuki-Miyaura reaction is employed to couple a 3-halo-pyrazolo[1,5-a]pyrimidine (typically 3-bromo) with an appropriate arylboronic acid or its ester. rsc.orgnih.gov To synthesize this compound, this would involve coupling a 3-bromo-pyrazolo[1,5-a]pyrimidine with 4-hydroxyphenylboronic acid or a protected version thereof.
Researchers have developed efficient catalytic systems for this transformation. For instance, a microwave-assisted Suzuki-Miyaura cross-coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one with a variety of arylboronic acids has been reported. rsc.orgnih.gov These reactions, often using a palladium catalyst like PdCl₂(PPh₃)₂ and a base such as sodium carbonate in a dioxane/water mixture, can produce C3-arylated products in good to excellent yields (67-89%). rsc.orgnih.gov The optimized conditions have proven suitable for a wide range of boronic acids, including those with electron-donating (e.g., methoxy) and other functional groups. rsc.orgnih.gov This methodology allows for the construction of a diverse library of 3,5-disubstituted pyrazolo[1,5-a]pyrimidines, showcasing its flexibility and importance in medicinal chemistry. rsc.orgnih.gov
Table 3: Suzuki-Miyaura Cross-Coupling for 3-Aryl-Pyrazolo[1,5-a]pyrimidines
| 3-Halo-Pyrazolo[1,5-a]pyrimidine Substrate | Boronic Acid/Ester | Catalyst System | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | PdCl₂(PPh₃)₂ / Na₂CO₃ | Dioxane/Water, 110°C | 3-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 74% | rsc.org |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Biphenylboronic acid | PdCl₂(PPh₃)₂ / Na₂CO₃ | Dioxane/Water, 110°C | 3-(Biphenyl-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 79% | rsc.org |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 2-Naphthylboronic acid | PdCl₂(PPh₃)₂ / Na₂CO₃ | Dioxane/Water, 110°C | 3-(Naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 85% | rsc.org |
| 5-Substituted-3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ / Na₂CO₃ | Dioxane/Water, 110°C | 5-Substituted-3-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | 93% | nih.gov |
| 5-Substituted-3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | 2-Thienylboronic acid | PdCl₂(PPh₃)₂ / Na₂CO₃ | Dioxane/Water, 110°C | 5-Substituted-3-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | 76-79% | nih.gov |
Functionalization of Pre-Synthesized Pyrazolo[1,5-a]pyrimidine Scaffolds
A prevalent and versatile strategy for the synthesis of this compound and its analogues involves the late-stage functionalization of a pre-constructed pyrazolo[1,5-a]pyrimidine core. This approach typically utilizes cross-coupling reactions to forge the crucial carbon-carbon bond between the C3 position of the heterocyclic system and the phenolic ring.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this methodology. The synthesis generally commences with a halogenated pyrazolo[1,5-a]pyrimidine, most commonly a 3-bromo derivative, which serves as the electrophilic partner. This intermediate can be coupled with a suitable organoboron reagent, such as a hydroxyphenylboronic acid or a protected equivalent.
For instance, the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with p-methoxyphenylboronic acid has been reported. While initial attempts with PdCl2(PPh3)2 as the catalyst resulted in low yields of the desired product alongside significant debromination, the use of more advanced catalyst systems, such as those employing bulky phosphine (B1218219) ligands like XPhos, has been shown to improve reaction efficiency and minimize side reactions. nih.gov Subsequent demethylation of the methoxy (B1213986) group, for example, using boron tribromide (BBr3), would then yield the target phenol (B47542).
A more direct approach involves the use of 4-hydroxyphenylboronic acid. While the free hydroxyl group can sometimes interfere with catalytic cycles, successful couplings have been achieved under carefully optimized conditions. The choice of palladium source, ligand, base, and solvent system is critical to achieving high yields and preventing catalyst deactivation.
| Entry | Aryl Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | p-Methoxyphenylboronic acid | PdCl2(PPh3)2 | PPh3 | Na2CO3 | Dioxane | 9 |
| 2 | p-Methoxyphenylboronic acid | XPhosPdG2 | XPhos | K3PO4 | Toluene/H2O | >80 |
| 3 | 4-Hydroxyphenylboronic acid | Pd(OAc)2 | dppf | K2CO3 | THF/H2O | 60-70 |
This table presents representative data compiled from various sources on Suzuki-Miyaura coupling reactions to form the C3-aryl bond on the pyrazolo[1,5-a]pyrimidine scaffold.
Chemical Derivatization and Structural Diversification of this compound Analogues
Once the this compound core has been synthesized, the phenolic hydroxyl group provides a versatile handle for further chemical derivatization, allowing for the creation of a diverse library of analogues for structure-activity relationship (SAR) studies. Common derivatization strategies include etherification and esterification.
Etherification: The phenolic hydroxyl group can be readily converted to an ether linkage through Williamson ether synthesis. This involves deprotonation of the phenol with a suitable base, such as sodium hydride or potassium carbonate, followed by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other electrophilic alkylating agents. This O-alkylation can be used to introduce a wide variety of alkyl and substituted alkyl groups, thereby modulating the lipophilicity and steric profile of the molecule.
Esterification: Ester derivatives can be prepared by reacting the phenol with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. Alternatively, coupling of the phenol with a carboxylic acid using a dehydrating agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can also be employed. This allows for the introduction of a wide range of acyl groups, which can influence the compound's solubility and potential for metabolic activation.
| Derivative Type | Reagent | Base | General Structure |
| Ether | R-X (Alkyl Halide) | K2CO3, NaH | PyP-O-R |
| Ester | RCOCl (Acyl Chloride) | Pyridine, Et3N | PyP-O-C(=O)R |
| Ester | (RCO)2O (Anhydride) | Pyridine, Et3N | PyP-O-C(=O)R |
| Ester | RCOOH | DCC, EDC | PyP-O-C(=O)R |
PyP represents the 4-Pyrazolo[1,5-a]pyrimidin-3-yl scaffold.
These derivatization reactions, coupled with modifications at other positions of the pyrazolo[1,5-a]pyrimidine ring, provide a powerful platform for the systematic exploration of the chemical space around this important scaffold, leading to the discovery of new compounds with optimized biological activities.
Structure Activity Relationship Sar Studies of 4 Pyrazolo 1,5 a Pyrimidin 3 Ylphenol Derivatives
Influence of Substituent Patterns on the Pyrazolo[1,5-a]pyrimidine (B1248293) Core on Biological Activitynih.govrsc.org
The biological activity of pyrazolo[1,5-a]pyrimidine derivatives can be precisely tuned by introducing various functional groups at different positions on the fused ring system. nih.gov Modifications at positions 2, 5, and 7 have been extensively studied to optimize potency, selectivity, and pharmacokinetic properties.
Position 2 of the pyrazolo[1,5-a]pyrimidine core is a critical site for modification, significantly influencing target engagement. Studies on various derivatives have shown that both the size and electronic nature of the substituent at this position are key determinants of pharmacological activity. For instance, in a series of antitumor agents, the introduction of aryl groups at position 2 was found to be a viable strategy. researchgate.net In the development of selective phosphoinositide 3-kinase δ (PI3Kδ) inhibitors, initial exploration began with a methyl group at the C2 position, which provided a baseline for further optimization. mdpi.com
| Position 2 Substituent | Effect on Biological Activity | Target/Activity |
| Methyl | Serves as a foundational group for further SAR studies. | PI3Kδ Inhibition mdpi.com |
| Aryl Groups | Generally well-tolerated and can contribute to antitumor activity. | Antitumor researchgate.net |
| Phenyl | Used in the development of potent estrogen receptor antagonists. | Estrogen Receptor (ERβ) researchgate.net |
Substituents at position 5 play a crucial role in defining the selectivity and potency of pyrazolo[1,5-a]pyrimidine derivatives. This position often interacts with specific pockets within the target protein, allowing for fine-tuning of the molecule's biological profile. In the context of Tropomyosin Receptor Kinase (Trk) inhibitors, a 2,5-difluorophenyl-substituted pyrrolidine (B122466) linked to the fifth position is a key feature of the approved drug Larotrectinib, highlighting the importance of this position for potent kinase inhibition. nih.gov
For PI3Kδ inhibitors, introducing an indole (B1671886) moiety at the C5 position was found to enhance selectivity. This is because the indole can form an additional hydrogen bond with key amino acid residues, such as Asp-787, within the enzyme's active site. celonpharma.com Furthermore, in the development of estrogen receptor (ER) modulators, a trifluoromethyl group at C5 (along with C7) was integral to achieving high selectivity for the ERβ isoform. researchgate.net
| Position 5 Substituent | Effect on Biological Activity | Target/Activity |
| Indole | Enhances selectivity by forming additional hydrogen bonds. | PI3Kδ Inhibition celonpharma.com |
| 2,5-difluorophenyl-substituted pyrrolidine | Key structural feature for potent kinase inhibition. | Trk Inhibition nih.gov |
| Trifluoromethyl (CF₃) | Contributes to high binding selectivity. | Estrogen Receptor (ERβ) researchgate.net |
| Aryl Groups (e.g., Phenyl) | Important for activity against mycobacteria. | Antitubercular nih.gov |
Position 7, located on the pyrimidine (B1678525) portion of the fused ring, is highly amenable to substitution and is critical for modulating solubility, cell permeability, and target affinity. The introduction of various groups, from simple alkyls to complex amines and aryl moieties, has led to significant improvements in pharmacological properties across different therapeutic areas.
In the development of PI3Kδ inhibitors, a morpholine (B109124) ring at the C7 position was found to be crucial. The oxygen atom of the morpholine forms a key hydrogen bond with the Val-828 residue in the hinge region of the kinase, anchoring the inhibitor in the active site. celonpharma.com For antitubercular agents, modifications at this position have been explored to enhance potency. acs.org In the field of molecular probes, introducing electron-donating groups (EDGs) at position 7 has been shown to improve the fluorescent properties of the pyrazolo[1,5-a]pyrimidine core. rsc.org A prominent example of a C7-substituted compound is PHTPP, which contains a trifluoromethyl group at this position (along with C5) and functions as a selective ERβ antagonist. researchgate.net
| Position 7 Substituent | Effect on Biological Activity | Target/Activity |
| Morpholine | Forms a critical hydrogen bond, essential for kinase inhibition. | PI3Kδ Inhibition celonpharma.com |
| Trifluoromethyl (CF₃) | Integral for high selectivity. | Estrogen Receptor (ERβ) researchgate.net |
| Aminoalkyl groups | Allows for diversification of the scaffold for enzyme inhibition. | Cathepsin K Inhibition nih.gov |
| Electron-Donating Groups (EDGs) | Enhances absorption and emission, improving fluorescent properties. | Fluorescent Probes rsc.org |
Importance of the Phenolic Substitution Pattern and Hydroxyl Group at Position 4 on Activityresearchgate.net
The phenolic hydroxyl group and its position on the phenyl ring attached to the pyrazolo[1,5-a]pyrimidine core are paramount for specific biological activities, particularly in the context of estrogen receptor modulation. The hydroxyl group can act as a critical hydrogen bond donor and acceptor, mimicking the natural ligand estradiol (B170435) and enabling strong interaction with the receptor's ligand-binding pocket.
The specific placement of the hydroxyl group on the phenyl ring (ortho, meta, or para relative to the pyrazolo[1,5-a]pyrimidine core) dictates the geometry of the molecule and its ability to fit within the target's binding site. Extensive research has highlighted the significance of the para-phenol substitution.
The compound 4-(2-phenyl-5,7-bis[trifluoromethyl]pyrazolo[1,5-a]pyrimidin-3-yl)phenol (PHTPP) is a well-characterized, potent, and selective ERβ antagonist. researchgate.net In this molecule, the para-positioned hydroxyl group is crucial for its activity. This specific orientation allows the molecule to adopt a conformation within the ERβ ligand binding pocket that results in an antagonist profile. While the para-substituted isomer has been proven to be highly effective, detailed comparative studies on the biological activities of the corresponding ortho and meta isomers are not extensively reported in the reviewed scientific literature, suggesting that the para-configuration is optimal for this class of compounds targeting the estrogen receptor.
| Phenol (B47542) Isomer | Biological Activity Profile |
| Ortho (2-hydroxyphenyl) | Data not widely reported in reviewed literature. |
| Meta (3-hydroxyphenyl) | Data not widely reported in reviewed literature. |
| Para (4-hydroxyphenyl) | Essential for potent and selective ERβ antagonist activity (e.g., PHTPP). researchgate.net |
While modifications on the pyrazolo[1,5-a]pyrimidine core are widely explored, further substitution on the phenolic phenyl ring itself represents another avenue for optimizing activity. However, in the case of the lead compound PHTPP, the notable trifluoromethyl groups are located on the pyrazolo[1,5-a]pyrimidine core (at positions 5 and 7) rather than on the phenolic ring. researchgate.net These electron-withdrawing groups are critical for achieving the desired ERβ selectivity.
There is limited specific data in the reviewed literature concerning the addition of substituents, such as trifluoromethyl groups, to the phenolic ring of 4-(Pyrazolo[1,5-a]pyrimidin-3-yl)phenol derivatives. However, in analogous series of other heterocyclic phenol-based compounds, such as certain steroid sulfatase inhibitors, the addition of various substituents to a terminal phenyl ring is a key strategy to modulate potency and pharmacokinetic properties. nih.gov This suggests that functionalizing the phenolic ring could be a viable, albeit less explored, strategy for fine-tuning the biological activity of this class of pyrazolo[1,5-a]pyrimidine derivatives.
Stereochemical Considerations and Their Relevance to Structure-Activity Relationships
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. Chiral centers, planes, or axes within a molecule can lead to the existence of stereoisomers (enantiomers and diastereomers) which, despite having the same chemical formula and connectivity, may exhibit significantly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer.
In the context of pyrazolo[1,5-a]pyrimidine derivatives, the introduction of chiral centers, for instance, through the addition of substituted side chains, can lead to stereoisomers with varying biological activities. While extensive research has been conducted on the structure-activity relationships of this class of compounds, specific and detailed studies on the stereochemical aspects of 4-Pyrazolo[1,5-a]pyrimidin-3-ylphenol derivatives are not widely available in the public domain.
However, the principles of stereochemistry in drug design are well-established. For a chiral this compound analogue, it is conceivable that one enantiomer would exhibit a higher affinity for its target protein than the other. This is because the precise spatial orientation of key functional groups that engage in binding interactions (e.g., hydrogen bonds, hydrophobic interactions) would differ between the enantiomers.
A study on a related class of compounds, mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidines, highlighted the importance of stereochemistry for optimal activity. It was found that a (1S)-2,2,2-trifluoro-1-methylethylamino group at a specific position was required for high potency, demonstrating that a specific stereoconfiguration was crucial for the desired biological effect. nih.gov While this example does not directly pertain to the this compound scaffold, it underscores the potential significance of stereochemistry in the broader family of related heterocyclic compounds.
Future research into the stereoselective synthesis of this compound derivatives and the separate evaluation of their stereoisomers would be invaluable for a more complete understanding of their SAR and for the development of more potent and selective therapeutic agents.
Molecular Mechanisms and Biological Target Engagement of 4 Pyrazolo 1,5 a Pyrimidin 3 Ylphenol Derivatives
Protein Kinase Inhibition Profiles
The pyrazolo[1,5-a]pyrimidine (B1248293) core is a recognized hinge-binding moiety, enabling it to effectively compete with ATP for the kinase active site. nih.govbiorxiv.org Modifications at various positions of this scaffold have led to the development of compounds with high potency and, in some cases, remarkable selectivity for specific kinases. biorxiv.orgbiorxiv.org
Casein Kinase 2 (CK2) Inhibition and Binding Modes
Casein Kinase 2 (CK2) is a serine/threonine kinase linked to cancer development due to its role in cell growth, proliferation, and apoptosis evasion. nih.govnih.gov The pyrazolo[1,5-a]pyrimidine scaffold has been extensively explored to create selective CK2 inhibitors. nih.gov
Optimization of this scaffold, including through macrocyclization, has yielded highly potent and selective inhibitors. nih.gov For instance, the compound IC20 (31) demonstrated high in vitro potency with a dissociation constant (KD) of 12 nM and exceptional selectivity for CK2. nih.govresearchgate.net Further studies revealed its potent inhibition of CK2α and CK2α' with IC₅₀ values of 8 nM and 38 nM, respectively. biorxiv.org X-ray crystallography confirmed that IC20 (31) engages the kinase in a canonical type-I binding mode, occupying the ATP-binding site. nih.govresearchgate.net Another series of 5-anilinopyrazolo[1,5-a]pyrimidine inhibitors of CK2 were shown to effectively modulate the phosphorylation of AKT at serine 129 (pAKTS129), a direct substrate of CK2, both in vitro and in vivo. nih.gov
| Compound | Target | Potency (IC₅₀/KD) | Binding Mode |
|---|---|---|---|
| IC20 (31) | CK2 | KD = 12 nM | Type-I |
| IC20 (31) | CK2α | IC₅₀ = 8 nM | Not Specified |
| IC20 (31) | CK2α' | IC₅₀ = 38 nM | Not Specified |
| Indoline 2 | CK2 | Potent (value not specified) | Not Specified |
Pim-1 Kinase Inhibition and Selectivity
PIM kinases (PIM-1, PIM-2, and PIM-3) are serine/threonine kinases that are attractive targets for cancer therapy, particularly in hematological malignancies. nih.govnih.gov The pyrazolo[1,5-a]pyrimidine framework has been successfully utilized to develop potent pan-Pim inhibitors. nih.govpdbj.org Through structure- and property-based drug design, guided by co-crystal structures with Pim-1, researchers have significantly improved the potency of initial hits. nih.gov This effort led to the discovery of compounds like 17 , which exhibits low picomolar potency against all three Pim kinase isoforms. nih.gov The development of these inhibitors showcases a remarkable 10,000-fold increase in potency against Pim-2, the most difficult isoform to inhibit due to its high ATP affinity. nih.gov The pyrazolo-pyrimidine fused ring system is a common feature in many patented PIM kinase inhibitors. nih.gov
Cyclin-Dependent Kinase (CDK) Inhibition, Specifically CDK2
Cyclin-dependent kinases (CDKs) are central to regulating cell proliferation, and their abnormal activity is a common feature of cancer. nih.gov Consequently, CDKs, particularly CDK2, are important targets for anticancer drug development. nih.govnih.govmdpi.com Properly substituted pyrazolo[1,5-a]pyrimidines have been identified as potent and selective CDK2 inhibitors. nih.gov
One novel pyrazolo[1,5-a]pyrimidine derivative, compound 4k , was identified as a potent inhibitor of CDK1, CDK2, and CDK9. nih.gov Another compound, 15j , demonstrated oral availability and efficacy in a mouse xenograft model. nih.gov More recently, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, derived from a bioisosteric replacement strategy, showed potent CDK2 inhibitory activity. mdpi.com Within this series, compound 15 was the most potent, with a Ki value of 0.005 µM for CDK2 and a degree of selectivity over other tested CDKs. mdpi.com Other related scaffolds, such as substituted pyrazolo[1,5-a]pyrimidine-7-amines, have also been developed as inhibitors of CDK12 and CDK13. google.com
| Compound Series | Lead Compound | Target | Potency (Ki) |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | 4k | CDK1, CDK2, CDK9 | Potent (value not specified) |
| Pyrazolo[1,5-a]pyrimidines | 15j | CDK2 | Potent (value not specified) |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | 15 | CDK2 | 0.005 µM |
Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibition Mechanisms
Phosphoinositide 3-kinase delta (PI3Kδ) is a lipid kinase primarily expressed in immune cells and is a key target for inflammatory and autoimmune diseases. mdpi.comnih.gov The pyrazolo[1,5-a]pyrimidine scaffold has yielded a new class of potent and highly selective PI3Kδ inhibitors. mdpi.comnih.gov The general mechanism for these ATP-competitive inhibitors involves occupying the hinge region and a nearby affinity pocket within the ATP binding site, where they typically form a hydrogen bond with the backbone of Valine 828. mdpi.com
A library of indol-4-yl-pyrazolo[1,5-a]pyrimidines produced compounds with IC₅₀ values in the low nanomolar range and high selectivity for the PI3Kδ isoform. mdpi.com The most potent among these, CPL302253 (54) , has an IC₅₀ of 2.8 nM. mdpi.com Similarly, a series of benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine were developed, with compound CPL302415 (6) showing an IC₅₀ of 18 nM for PI3Kδ and excellent selectivity over other PI3K isoforms (PI3Kα/δ = 79; PI3Kβ/δ = 1415; PI3Kγ/δ = 939). nih.govnih.gov The scaffold has also been used to develop potent dual PI3Kγ/δ inhibitors. researchgate.net
| Compound Series | Lead Compound | Target | Potency (IC₅₀) | Selectivity (PI3Kα/δ) |
|---|---|---|---|---|
| Indol-4-yl-pyrazolo[1,5-a]pyrimidines | CPL302253 (54) | PI3Kδ | 2.8 nM | High (value not specified) |
| Benzimidazole-pyrazolo[1,5-a]pyrimidines | CPL302415 (6) | PI3Kδ | 18 nM | 79 |
| Benzimidazole-pyrazolo[1,5-a]pyrimidines | 1 | PI3Kδ | 475 nM | Poor |
Tropomyosin Receptor Kinase (Trk) Inhibition and Therapeutic Implications
The Tropomyosin Receptor Kinase (Trk) family (TrkA, TrkB, TrkC) are receptor tyrosine kinases that have become significant therapeutic targets in oncology, particularly for tumors harboring NTRK gene fusions. bohrium.comnih.gov The pyrazolo[1,5-a]pyrimidine nucleus is a core structural feature of two of the three FDA-approved Trk inhibitors, Larotrectinib and Repotrectinib, highlighting its clinical importance. nih.govresearchgate.net
These inhibitors function by interacting with the hinge region of the kinase domain. nih.gov Specifically, the N1 atom of the pyrazolo[1,5-a]pyrimidine scaffold forms a critical hydrogen bond with the amino acid Met592 in the hinge region, anchoring the molecule in the active site. nih.gov This scaffold has been instrumental in developing next-generation inhibitors designed to overcome clinical resistance to first-generation drugs. bohrium.comnih.gov A series of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives were designed to target secondary mutations in the xDFG motif, with compound 5n emerging as a promising lead compound to combat this resistance. bohrium.comnih.gov Several compounds based on this framework have demonstrated potent Trk inhibition with IC₅₀ values below 5 nM. researchgate.net
Inhibition of Other Kinase Family Members
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows it to be adapted to inhibit a broad range of other protein kinases. rsc.orgbiorxiv.org Structure-activity relationship studies have guided the modification of this core to target various kinases involved in cancer and other diseases. nih.gov
Derivatives have shown inhibitory activity against:
RET, JAK1, and ALK2/3: The scaffold has been used to develop inhibitors for these targets. biorxiv.orgbiorxiv.org
FLT3, DAPK3, TBK1, CLK3, and HIPK3: A pyrazolo[1,5-a]pyrimidine developed as a CK2 inhibitor showed off-target activity against these kinases, with IC₅₀ values of 35 nM (FLT3), 17 nM (DAPK3), 35 nM (TBK1), 41 nM (CLK3), and 45 nM (HIPK3). biorxiv.org
EGFR, B-Raf, and MEK: The inhibitory effects of pyrazolo[1,5-a]pyrimidine derivatives on these kinases in the MAPK/ERK pathway are particularly relevant for melanoma treatment. rsc.orgnih.gov Specific derivatives have been identified as B-Raf kinase inhibitors, with structure-guided design leading to compounds with enhanced enzyme and cellular potency. nih.govnih.gov
PDE4: This phosphodiesterase has also been identified as a target for this class of compounds. rsc.org
| Target Kinase | Potency (IC₅₀) |
|---|---|
| DAPK3 | 17 nM |
| FLT3 | 35 nM |
| TBK1 | 35 nM |
| CLK3 | 41 nM |
| HIPK3 | 45 nM |
| PIM1 | 46 nM |
| CDK1 | 56 nM |
Receptor and Signaling Pathway Modulation
A notable derivative of 4-pyrazolo[1,5-a]pyrimidin-3-ylphenol, 4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol (PHTPP), has been identified as a potent and selective antagonist of Estrogen Receptor Beta (ERβ). Research has shown that this compound exhibits a 36-fold selectivity for ERβ over ERα in binding assays. In functional assays, PHTPP acts as a full antagonist of ERβ, effectively abrogating estrogen-mediated signaling through this receptor subtype with minimal to no significant agonistic activity on either ERα or ERβ.
The antagonistic activity of PHTPP on ERβ has significant downstream effects on the signaling cascade. By blocking ERβ, PHTPP can inhibit the transcriptional activity of this receptor. For instance, in bladder cancer cells, treatment with PHTPP has been shown to reduce the expression of minichromosome maintenance complex component 5 (MCM5), a key protein involved in DNA replication and cell cycle progression. This inhibition of ERβ signaling ultimately leads to a reduction in cancer cell growth and invasion. Furthermore, the antagonism of ERβ by PHTPP has been demonstrated to induce apoptosis in esophageal cancer cell lines, suggesting that the pro-proliferative and anti-apoptotic signals mediated by ERβ are effectively curtailed. Studies in the mouse hippocampus have also shown that PHTPP can modulate the reorganization of the actin cytoskeleton and affect synaptic protein expression, indicating a role for ERβ signaling in neuronal plasticity.
Derivatives of pyrazolo[1,5-a]pyrimidine have been identified as modulators of the Toll-Like Receptor 4 (TLR4) signaling pathway. TLR4 plays a crucial role in the innate immune system by recognizing lipopolysaccharide (LPS) from Gram-negative bacteria, which triggers a pro-inflammatory response. The activation of TLR4 signaling is a multi-step process that involves the homodimerization of the TLR4/MD-2 receptor complex.
Recent studies have led to the discovery of a pyrazolo[1,5-a]pyrimidine derivative, designated as TH023, which specifically targets the disruption of TLR4-TLR4* homodimerization. Molecular dynamic simulations have indicated that TH023 stabilizes the TLR4-MD-2 complex and disrupts its association with a second TLR4 unit (TLR4*). By preventing this crucial homodimerization step, TH023 effectively blocks the downstream signaling cascade initiated by LPS. This blockade results in the inhibition of nuclear factor-kappa B (NF-κB) activation and a reduction in the overproduction of nitric oxide in cellular models. Consequently, TH023 has been shown to alleviate lung injury and decrease the levels of pro-inflammatory cytokines in preclinical models of sepsis, highlighting the therapeutic potential of targeting TLR4 homodimerization with pyrazolo[1,5-a]pyrimidine derivatives.
Broader Spectrum Biological Activities and Underlying Mechanisms
The pyrazolo[1,5-a]pyrimidine scaffold is associated with significant anti-inflammatory properties, which are mediated through the modulation of key inflammatory signaling pathways. As discussed, derivatives can inhibit the TLR4 pathway, a central component of the inflammatory response. Beyond TLR4, these compounds have been shown to modulate other critical inflammatory mediators.
A primary mechanism underlying the anti-inflammatory effects of pyrazolo[1,5-a]pyrimidine derivatives is the inhibition of the NF-κB signaling pathway. NF-κB is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes. By preventing the activation and nuclear translocation of NF-κB, these compounds can effectively suppress the production of inflammatory cytokines and mediators.
Furthermore, certain pyrazolo[1,5-a]quinazoline derivatives have been found to be potential ligands for mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase 2 (ERK2), p38α, and c-Jun N-terminal kinase 3 (JNK3). These kinases are integral to intracellular signaling cascades that regulate inflammation. By binding to and potentially inhibiting these MAPKs, pyrazolo[1,5-a]pyrimidine derivatives can further contribute to the dampening of the inflammatory response.
Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent anticancer activity against a variety of human cancer cell lines. biorxiv.orgnih.gov The primary mechanisms contributing to their cytotoxic effects are the induction of apoptosis and the modulation of cell cycle progression. biorxiv.org
These compounds often exert their anticancer effects by inhibiting various protein kinases that are crucial for cancer cell proliferation and survival. nih.gov Cyclin-dependent kinases (CDKs), such as CDK2, are frequent targets. By inhibiting CDKs, these derivatives can halt the cell cycle at different checkpoints, preventing cancer cells from dividing and proliferating. biorxiv.org Some pyrazolo[3,4-d]pyrimidine derivatives have also been shown to inhibit topoisomerase II, an enzyme essential for DNA replication, leading to DNA damage and subsequent apoptosis.
The induction of apoptosis is a key feature of the anticancer activity of these compounds. Treatment of cancer cells with pyrazolo[1,5-a]pyrimidine derivatives has been shown to lead to the activation of caspases and an increase in the population of apoptotic cells. This programmed cell death is a critical mechanism for eliminating malignant cells.
Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine 5b | HCT-116 (Colon) | 8.64 | CDK2 Inhibition |
| Pyrazolo[1,5-a]pyrimidine 5b | HepG-2 (Liver) | 12.76 | CDK2 Inhibition |
| Pyrazolo[1,5-a]pyrimidine 5a | MCF-7 (Breast) | 18.94 | CDK2 Inhibition |
| Pyrazolo[1,5-a]pyrimidine 4d | MCF-7 (Breast) | 0.72 | VEGFR-2 Inhibition |
| Pyrazolo[1,5-a]pyrimidine 4d | HepG2 (Liver) | 0.14 | VEGFR-2 Inhibition |
| Pyrazolo[1,5-a]pyrimidine 4d | A549 (Lung) | 2.33 | VEGFR-2 Inhibition |
| Pyrazolo[1,5-a]pyrimidine 6t | - | 0.09 (CDK2) / 0.23 (TRKA) | Dual CDK2/TRKA Inhibition |
| Pyrazolo[3,4-d]pyrimidine 9 | HepG-2 (Liver) | 4.03 | Not specified |
| Pyrazolo[3,4-d]pyrimidine 9 | HCT-116 (Colon) | 6.18 | Not specified |
| Pyrazolo[3,4-d]pyrimidine 9 | MCF-7 (Breast) | 5.24 | Not specified |
Derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antiviral effects.
Antibacterial Activity: Numerous studies have reported the efficacy of these compounds against both Gram-positive and Gram-negative bacteria. The mechanism of action for some of these derivatives has been linked to the inhibition of essential bacterial enzymes, such as DNA gyrase. For example, certain pyrazolo[1,5-a]pyrimidines have shown potent activity against Bacillus subtilis and Escherichia coli.
Antifungal Activity: In addition to their antibacterial properties, pyrazolo[1,5-a]pyrimidine derivatives have also exhibited antifungal activity against various fungal pathogens.
Antiviral Activity: The antiviral potential of pyrazolo[1,5-a]pyrimidines has also been explored. Some derivatives have shown inhibitory activity against certain RNA viruses, suggesting that these compounds could be developed as broad-spectrum antiviral agents. The mechanism is thought to involve the inhibition of kinases, such as AAK1, which are important for viral replication. biorxiv.org
Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Derivative | Microorganism | MIC (µg/mL) |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidine 6 | S. aureus | 0.187 |
| Pyrazolo[1,5-a]pyrimidine 6 | E. faecalis | 0.375 |
| Pyrazolo[1,5-a]pyrimidine 6 | P. aeruginosa | 0.375 |
| Pyrazolo[1,5-a]pyrimidine 9a | E. faecalis | 0.25 |
| Pyrazolo[1,5-a]pyrimidine 9a | S. aureus | 0.50 |
| Pyrazolo[1,5-a]pyrimidine 10a | S. pyogenes | 0.125 |
| Pyrazolo[1,5-a]pyrimidine 16-18 | B. subtilis | 3.125 |
| Pyrazolo[1,5-a]pyrimidine 16-18 | B. thuringiensis | 6.25 |
| Arylazopyrazolo[1,5-a]pyrimidine 4c | E. coli | 1.95 |
| Pyrazolo[1,5-a]pyrimidine 3i | B. subtilis | 312 µM |
Computational and Structural Biology Investigations of 4 Pyrazolo 1,5 a Pyrimidin 3 Ylphenol Analogues
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a cornerstone computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, docking studies have been instrumental in identifying and optimizing inhibitors for a range of protein targets, particularly protein kinases. nih.govrsc.org
Research has shown that these compounds are effective inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs), Pim kinases, and Tropomyosin receptor kinases (Trks). nih.govresearchgate.netmdpi.com For instance, docking studies of novel pyrazolo[1,5-a]pyrimidine derivatives into the ATP-binding site of CDK2 have revealed key interactions. The pyrazolo[1,5-a]pyrimidine core often forms crucial hydrogen bonds with hinge region residues, such as the backbone of Leu83 in CDK2, mimicking the binding of adenine. ekb.eg Substituents on the scaffold can then be optimized to form additional interactions with surrounding amino acids, enhancing potency and selectivity. ekb.eg
In the context of Pim-1/2 kinase inhibition, molecular docking has helped to understand the structural requirements for potent anticancer activity. researchgate.net Docking of the most active analogues, such as compound 50 in one study, into the binding pockets of Pim-1 and Pim-2 kinases highlighted the important interacting residues, providing a rationale for the observed structure-activity relationships (SAR). researchgate.net Similarly, for Tropomyosin Receptor Kinase (Trk) inhibitors, the pyrazolo[1,5-a]pyrimidine moiety is essential for creating a hinge interaction with the Met592 residue, which is a critical factor for binding affinity. mdpi.com
Docking simulations were also pivotal in the discovery of pyrazolo[1,5-a]pyrimidine-3-carbonitrile (B1581683) derivatives as inhibitors of histone lysine (B10760008) demethylase 4D (KDM4D). nih.gov The initial screening of chemical databases via molecular docking identified hit compounds that served as the basis for further optimization. nih.gov Furthermore, studies targeting tubulin polymerization have used docking to show how derivatives like compound 6h can bind strongly to the colchicine (B1669291) binding site, interacting with both α and β tubulin residues. nih.gov
The table below summarizes findings from various molecular docking studies on pyrazolo[1,5-a]pyrimidine analogues.
| Compound Class | Target Protein | Key Interactions/Findings | Reference |
| Pyrazolo[1,5-a]pyrimidines | CDK2 | Hydrogen bonding with hinge region (Lys83); Pi-Cation, Pi-Sigma, and Alkyl interactions. | ekb.eg |
| Pyrazolo[1,5-a]pyrimidines | Pim-1/2 Kinase | Identification of key interacting residues in the binding pocket. | researchgate.net |
| Pyrazolo[1,5-a]pyrimidine-3-carbonitriles | KDM4D | Served as a screening tool to identify initial hits for new inhibitors. | nih.gov |
| Pyrazolo[1,5-a]pyrimidines | Tubulin (Colchicine site) | Strong interactions with both α and β tubulin residues. | nih.gov |
| Pyrazolo[1,5-a]pyrimidines | Trk Kinases | Essential hinge interaction with Met592 residue. | mdpi.com |
| Pyrazolo[1,5-a]pyrimidines | 14-alpha demethylase, transpeptidase | Potent inhibition predicted by docking studies. | nih.gov |
Molecular Dynamics Simulations for Conformational Dynamics and Interaction Analysis
While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. MD simulations have been applied to pyrazolo[1,5-a]pyrimidine analogues to gain a deeper understanding of their binding modes and the stability of their interactions with target proteins.
One notable study employed MD simulations to investigate a pyrazolo[1,5-a]pyrimidine derivative, TH023, which targets the homodimerization of Toll-like receptor 4 (TLR4). nih.gov The simulations indicated that TH023 stabilizes the TLR4-MD-2 complex and disrupts its association with a second TLR4 unit (TLR4*). nih.gov This dynamic insight is crucial for understanding how the compound exerts its inhibitory effect on TLR4 signaling, which is implicated in inflammatory responses. nih.gov The stability of the ligand within the binding pocket and the persistence of key interactions throughout the simulation provide strong evidence for the predicted binding mode and the compound's mechanism of action.
X-ray Crystallography Studies of Pyrazolo[1,5-a]pyrimidine Derivatives in Complex with Biological Targets
X-ray crystallography provides high-resolution, three-dimensional structural information of molecules and their complexes, offering definitive proof of binding modes predicted by computational methods. For pyrazolo[1,5-a]pyrimidine derivatives, crystallographic studies have been vital in confirming their interactions with biological targets.
For example, the X-ray crystallographic structure of the protein kinase CK2α in complex with a pyrazolo[1,5-a]pyrimidine salt (compound 190a) has been elucidated. nih.gov This study provided critical insights, identifying the importance of a primary amine on the compound, which directly coordinates and orders water molecules and interacts with the side-chain carbonyl group in the enzyme's active site. nih.gov Such detailed structural information is invaluable for structure-based drug design, allowing for the rational modification of the scaffold to improve binding affinity and selectivity.
Beyond protein-ligand complexes, X-ray diffractometry has also been used to determine the molecular structure of individual pyrazolo[1,5-a]pyrimidine derivatives, such as 7-trichloromethyl-2-methylpyrazolo[1,5-a]pyrimidine and 3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine. researchgate.net These studies reveal details about crystal packing, including intra- and intermolecular interactions like N⋯Cl, N⋯S, and π–π stacking, which are important for understanding the solid-state properties of these compounds. nih.govresearchgate.net
Quantum Mechanical (QM)-Based Computational Approaches for Predicting Biological Activity
Quantum mechanical (QM) methods are increasingly used in drug discovery to provide more accurate calculations of molecular properties, such as electronic structure and interaction energies, compared to classical molecular mechanics force fields. For pyrazolo[1,5-a]pyrimidine systems, QM-based approaches, particularly Density Functional Theory (DFT), have been employed to understand reactivity and predict biological activity.
In one study, DFT calculations were used to analyze the substrate in a palladium-catalyzed synthesis of 3-aryl and 7-arylpyrazolo[1,5-a]pyrimidines, helping to explain the observed reactivity findings. nih.gov Molecular docking studies combined with DFT have also been used to investigate pyrazolo[1,5-a]pyrimidine derivatives as CK2 inhibitors, where residues Val116, Asp175, and a key water molecule were identified as crucial for inhibition. researchgate.net The optimized molecular structure of some derivatives has been examined using DFT at the B3LYP/6-31G(d) level, providing insights that are compatible with experimental spectral data. tandfonline.com
Electronic Structure Analysis and Photophysical Properties (e.g., DFT and TD-DFT Calculations)
The pyrazolo[1,5-a]pyrimidine core is not only a privileged scaffold in medicinal chemistry but also possesses interesting photophysical properties, making it a candidate for use as a fluorophore. nih.gov Computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for investigating the electronic structure and predicting the optical properties of these molecules.
A comprehensive theoretical and experimental study on a series of pyrazolo[1,5-a]pyrimidine-based fluorophores revealed how substituents modulate their absorption and emission properties. rsc.org The DFT and TD-DFT calculations showed that electron-donating groups (EDGs) at position 7 of the fused ring lead to large absorption/emission intensities due to an intramolecular charge transfer (ICT) mechanism. rsc.org Conversely, electron-withdrawing groups (EWGs) result in low intensities, a finding consistent with experimental data. rsc.org This understanding of the electronic structure is crucial for the rational design of new fluorescent probes with tailored optical properties for applications in materials science and biological imaging. nih.govrsc.org
| Computational Method | Application Area | Key Findings | Reference |
| DFT | Reactivity Analysis | Explained reactivity in Pd-catalyzed synthesis of aryl-substituted derivatives. | nih.gov |
| DFT/TD-DFT | Photophysical Properties | EDGs at position 7 enhance absorption/emission via ICT; EWGs decrease intensities. | rsc.org |
| DFT | CK2 Inhibition Study | Validated structural geometries and identified key interactions. | researchgate.net |
Application of Artificial Intelligence (AI) and Machine Learning in Screening and Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the process of identifying and optimizing new drug candidates. premierscience.commdpi.com These technologies have been successfully applied to the pyrazolo[1,5-a]pyrimidine scaffold.
Preclinical Research Paradigms for 4 Pyrazolo 1,5 a Pyrimidin 3 Ylphenol Derivatives
In Vitro Cellular Assays for Functional Biological Activity
In vitro cellular assays are fundamental in the early stages of preclinical research. They provide initial insights into the mechanism of action, potency, and selectivity of new chemical entities in a controlled cellular environment.
Cell-Based Kinase Assays (e.g., Phosphorylation of Downstream Substrates, NF-κB Activation)
Derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold are frequently investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in diseases like cancer. nih.gov Cell-based assays are employed to confirm that enzyme inhibition observed in biochemical assays translates into functional effects within a cellular context.
These assays often measure the phosphorylation status of downstream substrates of the target kinase. For instance, pyrazolo[1,5-a]pyrimidine derivatives identified as Cyclin-Dependent Kinase (CDK) inhibitors have been shown to inhibit the phosphorylation of the Retinoblastoma (Rb) protein and the RNA polymerase II C-terminal domain in cell-based studies. acs.org Similarly, derivatives targeting Pim-1 kinase effectively block the phosphorylation of the downstream BAD protein, which is involved in apoptosis signaling. nih.gov
For inflammatory pathways, the inhibition of nuclear factor κB (NF-κB) activation is a key measure. Related pyrazolo[1,5-a]quinazoline compounds have been screened for their ability to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in human monocytic cells. mdpi.com This is typically measured using reporter gene assays, where NF-κB activation drives the expression of a quantifiable reporter like luciferase. researchgate.net Western blotting for phosphorylated p65, a key subunit of NF-κB, can also confirm inhibition of the pathway. researchgate.net
Table 1: Examples of Kinase Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives
Antiproliferative and Cytotoxicity Studies in Cancer Cell Lines (e.g., Clonogenic Cell Survival Assays)
Antiproliferative and cytotoxicity assays are critical for evaluating the anticancer potential of 4-pyrazolo[1,5-a]pyrimidin-3-ylphenol derivatives. These studies are conducted across a panel of human cancer cell lines to assess the potency and spectrum of activity. The most common method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. mdpi.comnih.gov
Numerous studies have reported the antiproliferative effects of pyrazolo[1,5-a]pyrimidine derivatives, with IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values often in the nanomolar to low micromolar range. acs.orgnih.gov For example, a series of derivatives showed potent dual inhibition of CDK2 and tubulin polymerization, with the most sensitive cell line being the triple-negative breast cancer (TNBC) line MDA-MB-231. nih.gov Another study found that compound BS-194 demonstrated potent antiproliferative activity across 60 different cancer cell lines with a mean GI50 of 280 nmol/L. acs.org
The clonogenic cell survival assay provides a more stringent assessment of a compound's cytotoxic effects by measuring the ability of a single cell to undergo unlimited division to form a colony. youtube.com This assay is considered the gold standard for determining cytotoxic effects as it measures reproductive cell death. nih.gov Pyrazolo[1,5-a]pyrimidine derivatives that inhibit Pim-1 kinase have been shown to suppress 2D colony formation, demonstrating that their cellular activity is mediated through the intended target. nih.gov
Table 2: Antiproliferative Activity of Pyrazolo[1,5-a]pyrimidine Derivatives in Various Cancer Cell Lines
Enzyme-Linked Immunosorbent Assays (ELISA) for Target Engagement
Enzyme-Linked Immunosorbent Assays (ELISA) are versatile tools used to quantify proteins and can be adapted to assess target engagement within cells. While direct binding assays are common, ELISA is frequently used to measure the downstream consequences of target inhibition. For kinase inhibitors, this can involve measuring the levels of specific phosphorylated proteins or the secretion of cytokines that are regulated by the kinase pathway.
For instance, in the context of inflammation, the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in inhibiting inflammatory pathways can be quantified by measuring the production of cytokines like Interleukin-6 (IL-6) from LPS-stimulated primary murine macrophages using ELISA. researchgate.net Similarly, a TrkA ELISA enzyme assay has been used to evaluate the activity of macrocyclic pyrazolo[1,5-a]pyrimidine derivatives, demonstrating potent inhibition with IC50 values in the nanomolar range. nih.gov This method provides a quantitative readout of the compound's ability to engage its target and modulate a subsequent biological response.
In Vivo Efficacy Assessment in Relevant Disease Models
Following promising in vitro results, the evaluation of this compound derivatives moves to in vivo models. These studies are crucial for understanding the compound's therapeutic potential in a complex biological system, providing data on efficacy, pharmacokinetics, and target modulation in a living organism.
Preclinical Models for Inflammatory Diseases (e.g., LPS-induced septic mice)
To assess the anti-inflammatory potential of pyrazolo[1,5-a]pyrimidine derivatives, preclinical models that mimic human inflammatory diseases are utilized. A common model is the lipopolysaccharide (LPS)-induced systemic inflammation or acute lung injury model in mice. nih.gov LPS, a component of Gram-negative bacteria, induces a strong inflammatory response characterized by a cytokine storm and tissue damage.
In a mouse model of LPS-induced acute lung injury, a nitro-azolo[1,5-a]pyrimidine derivative was shown to inhibit the release of IL-6, limit neutrophil infiltration into the lungs, and reduce pulmonary edema. nih.gov Histological analysis confirmed the protective effects, with the treated group showing prevention of CD68+ macrophage migration and reduced incidence of hemorrhage. nih.gov Other studies using LPS-stimulated macrophages have shown that pyrazolo[1,5-a]pyrimidine derivatives can promote the shift from a pro-inflammatory M1 phenotype to a pro-resolving M2 phenotype. nih.gov These models are invaluable for demonstrating the compound's ability to modulate the immune response and protect against inflammation-induced tissue damage in vivo.
Evaluation in Xenograft or Syngeneic Tumor Models for Anticancer Efficacy
For anticancer drug development, the most critical preclinical step is the evaluation of efficacy in tumor-bearing animal models. nih.gov Xenograft models, where human tumor cells are implanted into immunodeficient mice, are widely used to assess a compound's direct antitumor activity. acs.orgox.ac.uk
Several studies have demonstrated the in vivo anticancer efficacy of pyrazolo[1,5-a]pyrimidine derivatives. One potent CDK inhibitor, BS-194, was shown to inhibit the growth of human tumor xenografts and suppress the phosphorylation of its CDK substrate when administered orally to mice. acs.org Another derivative, a RET kinase inhibitor, induced strong tumor regression in RET-driven tumor xenografts. acs.org More recently, a derivative targeting Tropomyosin receptor kinase (Trk) achieved tumor growth inhibition rates of up to 97% in xenograft mouse models. mdpi.com These studies typically measure tumor volume over time to determine the extent of tumor growth inhibition or regression. The identification of potent, selective, and orally bioavailable agents in these models is a key milestone for advancing a compound toward clinical development. nih.govresearchgate.net
Kinome-Wide Selectivity Profiling and Off-Target Activity Assessment
The development of effective and safe kinase inhibitors hinges on their selectivity. Kinome-wide selectivity profiling is a crucial step to understand the broader interaction profile of a compound against a large panel of kinases. This process helps identify not only the primary target but also any unintended targets, which could lead to adverse effects or provide opportunities for drug repositioning. nih.gov
Several technologies are employed for comprehensive selectivity screening. For instance, the DiscoveRx KinomeScan™ platform is a binding assay that quantitatively measures the interactions of a compound against hundreds of recombinant kinases. nih.gov Chemical proteomics in cellular lysates is another approach that assesses target engagement in a more native environment. nih.gov
An extensive effort to profile ATP-competitive mTOR inhibitors, including the pyrazolopyrimidine-based compound PP242, utilized multiple profiling technologies. nih.gov In vitro biochemical profiling of PP242 at a concentration of 10 μM revealed binding to numerous kinases. nih.gov Further investigation in cellular assays confirmed that PP242 efficiently inhibited the RET receptor and JAK1/2/3 kinases at concentrations below 1 μM, identifying them as significant off-targets. nih.gov
In the development of selective inhibitors for Casein Kinase 2 (CK2), derivatives of the pyrazolo[1,5-a]pyrimidine scaffold were optimized. biorxiv.org Two such compounds, a macrocyclic derivative named IC19 and its ring-opened analogue IC20, underwent kinome-wide selectivity screening. biorxiv.org The results demonstrated that both compounds possessed excellent potency and an exclusive selectivity for CK2, showcasing a significant improvement over less selective, previously known CK2 inhibitors like silmitasertib. biorxiv.org This high degree of selectivity is a desirable characteristic for tool compounds used to study the specific biology of CK2 and for potential therapeutic candidates. biorxiv.org
Challenges in developing pyrazolo[1,5-a]pyrimidine-based inhibitors include overcoming drug resistance, off-target effects, and toxicity. nih.gov Therefore, detailed selectivity profiling is indispensable in identifying candidates with the most favorable therapeutic window.
| Compound | Primary Target | Screening Method | Identified Off-Targets | Off-Target Potency (EC50) | Source |
|---|---|---|---|---|---|
| PP242 | mTOR | Biochemical Profiling & Cellular Assays | RET receptor, JAK1/2/3 kinases | 42 nM (RET), 780 nM (JAK) | nih.gov |
| IC19 | CK2 | Kinome-wide Selectivity Screen (DiscoverX/Eurofins) | Not specified (noted as highly selective) | N/A | biorxiv.org |
| IC20 | CK2 | Kinome-wide Selectivity Screen (DiscoverX/Eurofins) | Not specified (noted as exclusively selective) | N/A | biorxiv.org |
Target Engagement Assays within Cellular Contexts (e.g., NanoBRET™)
While biochemical assays and kinome screening provide valuable data on a compound's potency and selectivity, it is essential to confirm that the inhibitor engages its intended target within the complex environment of a living cell. Target engagement assays bridge the gap between in vitro biochemical activity and cellular functional outcomes. promega.ca The NanoBRET™ Target Engagement (TE) assay is a state-of-the-art method for quantitatively measuring compound binding to specific protein targets in live cells. promega.ca
The NanoBRET™ assay relies on bioluminescence resonance energy transfer (BRET), a proximity-based detection method. promega.ca It measures the energy transfer from a luminescent donor to a fluorescent acceptor when they are less than 10 nanometers apart. promega.ca This technology allows for the quantitative analysis of a drug's affinity and occupancy for its target protein under more physiologically relevant conditions, integrating the strengths of both biochemical and cellular assays. promega.ca
In the optimization of pyrazolo[1,5-a]pyrimidine inhibitors of CK2, the NanoBRET™ TE assay was employed to confirm cellular activity. biorxiv.org The assay demonstrated robust cellular target engagement for both the macrocyclic compound IC19 and its analogue IC20. biorxiv.org The results showed that these compounds act as inhibitors in the single-digit micromolar range within a cellular system, validating that their in vitro potency translates to effective target binding in a live-cell context. biorxiv.org This confirmation is a critical step in validating a compound's mechanism of action and advancing its preclinical development.
| Compound | Target | Assay | Finding | Source |
|---|---|---|---|---|
| IC19 (32) | CK2 | NanoBRET™ Target Engagement | Demonstrated robust cellular activity in the single-digit micromolar range. | biorxiv.org |
| IC20 (31) | CK2 | NanoBRET™ Target Engagement | Demonstrated robust cellular activity in the single-digit micromolar range. | biorxiv.org |
Future Research Directions and Translational Perspectives for 4 Pyrazolo 1,5 a Pyrimidin 3 Ylphenol Chemistry
Design and Synthesis of Next-Generation Analogues with Enhanced Potency and Selectivity
A primary focus of future research will be the rational design and synthesis of next-generation analogues of 4-Pyrazolo[1,5-a]pyrimidin-3-ylphenol with improved potency and selectivity. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the core scaffold to optimize interactions with biological targets. sci-hub.senih.gov The versatile chemistry of the pyrazolo[1,5-a]pyrimidine (B1248293) ring system allows for modifications at multiple positions, enabling the fine-tuning of its pharmacological profile. nih.gov
Key strategies for designing next-generation analogues will include:
Modification of the Phenol (B47542) Moiety: Altering the substitution pattern on the phenol ring can significantly impact activity. Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule and its ability to form hydrogen bonds, which are often critical for target binding.
Substitution at Other Positions: The pyrazolo[1,5-a]pyrimidine core offers several sites for substitution. Introducing various functional groups at these positions can enhance target affinity and selectivity. For instance, the addition of a basic side-chain has been shown to improve the physical properties and cellular activity of some pyrazolo[1,5-a]pyrimidine derivatives.
Scaffold Hopping and Ring-Opening Strategies: To overcome challenges such as acquired resistance, innovative approaches like scaffold hopping and ring-opening can be employed to design novel chemical entities that retain the key pharmacophoric features while exhibiting improved activity against resistant targets. nih.gov
The following table summarizes potential modifications and their expected impact on the properties of this compound analogues.
| Modification Site | Type of Modification | Potential Impact |
| Phenol Ring | Introduction of electron-withdrawing groups (e.g., halogens) | Enhanced potency, altered selectivity |
| Phenol Ring | Introduction of electron-donating groups (e.g., methoxy) | Improved bioavailability, modified target interaction |
| Pyrimidine (B1678525) Ring | Addition of bulky substituents | Increased selectivity, potential for allosteric modulation |
| Pyrazole (B372694) Ring | Introduction of polar groups | Enhanced solubility and pharmacokinetic properties |
Identification of Novel Biological Targets for Phenol-Substituted Pyrazolo[1,5-a]pyrimidine Derivatives
The pyrazolo[1,5-a]pyrimidine scaffold is known to interact with a wide range of biological targets, most notably protein kinases. sci-hub.senih.gov Derivatives of this class have shown inhibitory activity against kinases such as CK2, EGFR, B-Raf, MEK, and Pim-1. sci-hub.se Future research will aim to identify novel biological targets for this compound and its analogues, thereby expanding their therapeutic potential.
Approaches to identify novel targets will include:
Kinase Profiling: Screening this compound and its derivatives against large panels of kinases can reveal unexpected inhibitory activities and identify novel targets for which new therapies are needed.
Phenotypic Screening: Evaluating the effects of these compounds in various cell-based assays can uncover novel mechanisms of action and biological pathways that are modulated by this chemical scaffold.
Chemical Proteomics: Utilizing techniques such as affinity chromatography with immobilized this compound analogues can help to directly identify protein binding partners from cell lysates.
The identification of novel targets will open up new avenues for the development of therapeutics for a broader range of diseases, including cancer, inflammatory disorders, and infectious diseases.
Advancements in Synthetic Methodologies for Sustainable and Efficient Production
The development of sustainable and efficient synthetic methods for the production of this compound and its analogues is crucial for both academic research and industrial applications. Traditional synthetic routes often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. nih.gov Future research will focus on developing greener and more economical synthetic strategies.
Promising advancements in synthetic methodologies include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, improve yields, and enhance the purity of the final products. nih.gov
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions, often leading to shorter reaction times and milder conditions.
Multicomponent Reactions: These reactions allow for the synthesis of complex molecules in a single step from three or more starting materials, reducing the number of synthetic steps and waste generation. nih.gov
Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reagents will be a key focus to minimize the environmental impact of the synthesis of these compounds. sci-hub.se
The following table highlights some modern synthetic strategies for pyrazolo[1,5-a]pyrimidines and their advantages.
| Synthetic Strategy | Key Advantages |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, improved purity |
| Three-Component Reactions | Increased efficiency, reduced waste, molecular diversity |
| Ultrasound-Assisted Synthesis | Milder reaction conditions, shorter reaction times |
| Green Chemistry Approaches | Reduced environmental impact, safer processes |
Synergistic Integration of Experimental and Computational Approaches in Rational Drug Design
The integration of computational and experimental approaches is becoming increasingly important in modern drug discovery. For this compound, a synergistic approach will be instrumental in the rational design of next-generation inhibitors.
Computational methods that will play a key role include:
Molecular Docking: This technique can predict the binding mode of this compound and its analogues to their biological targets, providing insights into the key interactions that govern binding affinity.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the ligand-protein complex, helping to understand the stability of the interaction and the role of conformational changes.
Quantum Mechanics (QM) Calculations: QM methods can be used to accurately calculate the electronic properties of the molecules, which can be correlated with their biological activity.
Artificial Intelligence (AI) and Machine Learning: AI-powered screening can be utilized to identify potent derivatives from large virtual libraries, accelerating the discovery process.
These computational predictions will then be validated through experimental studies, including chemical synthesis, biochemical assays, and cell-based experiments. This iterative cycle of computational design and experimental validation will streamline the drug discovery process and increase the likelihood of success.
Addressing Challenges in Pyrazolo[1,5-a]pyrimidine-Based Therapeutic Development
Despite the promise of pyrazolo[1,5-a]pyrimidine-based compounds, several challenges need to be addressed to translate them into successful therapeutics. These challenges include overcoming drug resistance, improving selectivity, and enhancing bioavailability. sci-hub.sersc.org
Future research will focus on:
Overcoming Drug Resistance: Acquired resistance to targeted therapies is a major clinical problem. nih.gov The design of new analogues of this compound that can inhibit resistant forms of their targets will be a key priority. nih.gov This may involve designing compounds that bind to allosteric sites or that have a different binding mode compared to existing inhibitors.
Improving Selectivity: Many kinase inhibitors suffer from off-target effects due to their ability to bind to multiple kinases. rsc.org Improving the selectivity of this compound analogues is crucial to minimize side effects. This can be achieved through structural modifications that exploit subtle differences in the ATP-binding sites of different kinases.
Enhancing Bioavailability: Poor oral bioavailability can limit the therapeutic efficacy of a drug candidate. nih.gov Strategies to enhance the bioavailability of this compound derivatives will include optimizing their physicochemical properties, such as solubility and lipophilicity, and exploring different formulation strategies. nih.gov
By addressing these challenges, researchers can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of new and effective medicines.
Q & A
Q. What synthetic strategies are most effective for preparing 4-Pyrazolo[1,5-a]pyrimidin-3-ylphenol derivatives?
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or 1,3-bis-electrophiles (e.g., alkoxymethylene-β-dicarbonyl compounds). Key steps include optimizing reaction conditions (temperature, solvent, pH) and functionalizing peripheral positions during ring construction. For example, cyclocondensation under reflux in ethanol or methanol yields the core structure, followed by substitution reactions to introduce aryl or alkyl groups . Characterization via NMR and mass spectrometry (MS) is critical to confirm purity and structural integrity .
Q. How do reaction conditions influence the yield and purity of pyrazolo[1,5-a]pyrimidine derivatives?
Reaction parameters such as solvent choice (e.g., dichloromethane, ethanol), temperature (reflux vs. ambient), and catalyst use significantly impact yield. For instance, acidic conditions facilitate cyclization in multi-step syntheses, while polar aprotic solvents like dimethylformamide enhance selectivity in substitution reactions . Thin-layer chromatography (TLC) is recommended for real-time monitoring to minimize side products .
Q. What spectroscopic techniques are essential for characterizing pyrazolo[1,5-a]pyrimidine derivatives?
Nuclear Magnetic Resonance (¹H and ¹³C NMR) is indispensable for confirming regiochemistry and substituent positions. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like carboxylic acids or amines. For example, ¹H NMR chemical shifts between δ 6.5–8.5 ppm confirm aromatic protons in phenyl-substituted derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data among structurally analogous pyrazolo[1,5-a]pyrimidines?
Discrepancies in pharmacological data (e.g., IC₅₀ values) may arise from subtle structural variations or assay conditions. A systematic approach includes:
- Comparative SAR Analysis : Correlating substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) with activity trends .
- Computational Modeling : Molecular docking to assess binding affinity differences to targets like phosphatidylinositol-3-kinase (PI3K) .
- Standardized Assays : Replicating studies under identical conditions (e.g., cell lines, incubation time) to isolate structural contributions .
Q. What methodologies optimize site-selective functionalization of pyrazolo[1,5-a]pyrimidines?
Site-selective cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) enable precise functionalization. For example, 2,6-dibromopyrazolo[1,5-a]pyrimidine serves as a versatile intermediate; palladium catalysts and ligand systems (e.g., XPhos) control selectivity at positions 2 and 6. Computational studies (DFT) predict reactivity patterns to guide experimental design .
Q. How do electronic and steric effects of substituents influence pyrazolo[1,5-a]pyrimidine reactivity?
Electron-withdrawing groups (e.g., -NO₂, -CF₃) at position 3 increase electrophilicity, facilitating nucleophilic substitution. Steric hindrance from bulky groups (e.g., 3,4,5-trimethoxyphenyl) at position 7 can reduce reaction rates but enhance binding specificity in biological targets. Hammett plots and frontier molecular orbital (FMO) analysis quantify these effects .
Data-Driven Research Considerations
Q. What strategies validate the reproducibility of pyrazolo[1,5-a]pyrimidine synthesis across laboratories?
- Detailed Protocols : Documenting exact reagent ratios, purification methods (e.g., column chromatography gradients), and spectral data .
- Collaborative Studies : Cross-lab validation using shared intermediates (e.g., 4-chloropyrazolo[1,5-a]pyrimidine) to identify variability sources .
Q. How can computational tools enhance the design of pyrazolo[1,5-a]pyrimidine-based therapeutics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
